molecular formula C10H11NO5S B15273124 4-Acetyl-2-sulfamoylphenyl acetate CAS No. 1443981-86-9

4-Acetyl-2-sulfamoylphenyl acetate

Cat. No.: B15273124
CAS No.: 1443981-86-9
M. Wt: 257.27 g/mol
InChI Key: SQLHQYLIOPESSA-UHFFFAOYSA-N
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Description

4-Acetyl-2-sulfamoylphenyl acetate is an organic compound with the molecular formula C10H11NO5S. This compound is characterized by the presence of both acetyl and sulfamoyl functional groups attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-sulfamoylphenyl acetate typically involves the acetylation of 4-acetyl-2-sulfamoylphenol. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-sulfamoylphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The acetyl and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl acetates.

Scientific Research Applications

4-Acetyl-2-sulfamoylphenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-sulfamoylphenyl acetate involves its interaction with specific molecular targets. The acetyl and sulfamoyl groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylphenyl acetate: Lacks the sulfamoyl group, making it less versatile in certain reactions.

    2-Sulfamoylphenyl acetate: Lacks the acetyl group, affecting its reactivity and applications.

    4-Acetyl-2-sulfamoylbenzoic acid: Contains a carboxylic acid group instead of an acetate group, altering its chemical properties.

Uniqueness

4-Acetyl-2-sulfamoylphenyl acetate is unique due to the presence of both acetyl and sulfamoyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

1443981-86-9

Molecular Formula

C10H11NO5S

Molecular Weight

257.27 g/mol

IUPAC Name

(4-acetyl-2-sulfamoylphenyl) acetate

InChI

InChI=1S/C10H11NO5S/c1-6(12)8-3-4-9(16-7(2)13)10(5-8)17(11,14)15/h3-5H,1-2H3,(H2,11,14,15)

InChI Key

SQLHQYLIOPESSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)C)S(=O)(=O)N

Origin of Product

United States

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